molecular formula C7H4ClNaO2 B091994 Sodium 3-chlorobenzoate CAS No. 17264-88-9

Sodium 3-chlorobenzoate

Cat. No. B091994
CAS RN: 17264-88-9
M. Wt: 178.55 g/mol
InChI Key: FUEXXBRYIMMSRF-UHFFFAOYSA-M
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Description

Sodium 3-chlorobenzoate (NaCBz) is an organic compound with a molecular formula of C7H5ClO2. It is a white, crystalline solid that is soluble in water, alcohol, and other organic solvents. NaCBz is used in a variety of applications, including as a preservative, in the synthesis of pharmaceuticals and other organic compounds, and as a catalyst. It is also used in the laboratory for the preparation of other organic compounds.

Scientific Research Applications

1. Environmental and Health Impact Studies

Sodium chlorate, a relative compound to Sodium 3-chlorobenzoate, has been extensively studied for its environmental and health impacts. It is used as a non-selective herbicide and a major byproduct in water disinfection. Research indicates that Sodium chlorate generates reactive oxygen species and induces oxidative damage in human erythrocytes, suggesting potential health risks upon exposure (Ali, Ahmad, & Mahmood, 2016). Another study reported that Sodium chlorate causes significant DNA damage in a dose-dependent manner in the rat intestine, highlighting its genotoxicity (Ali, Ansari, Arif, & Mahmood, 2017).

2. Analytical and Chemical Properties

Research has focused on the analytical and chemical properties of sodium chlorobenzoates, including this compound. Studies include measurements of densities and molar volumes in different solvents, providing insights into its solubility and interaction with other compounds (Li, Hu, & Lin, 1999). Another study examined the volumetric properties of sodium chlorobenzoate in dimethylformamide-water mixtures, contributing to a better understanding of its behavior in mixed solvent systems (Shu, 1999).

3. Material Science Applications

In the field of material science, sodium chlorobenzoates are investigated for their potential as crystallization promoters. A study showed that sodium /b o/-chlorobenzoate (SOCB) significantly affects the crystallization rates of certain polymers, indicating its utility in material processing and manufacturing (Legras, Bailly, Daumerie, Dekoninck, Mercier, Zichy, & Nield, 1984).

4. Photodegradation Studies

Research on the photodecomposition of chlorobenzoic acids, including those of sodium salts, has shown that UV irradiation can lead to the replacement of chlorine by hydroxyl and hydrogen, forming hydroxybenzoic acids and benzoic acid. This indicates potential applications in environmental remediation and organic chemistry (Crosby & Leitis, 1969).

Safety and Hazards

Sodium 3-chlorobenzoate should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Sodium 3-chlorobenzoate interacts with various enzymes and proteins in biochemical reactions. For instance, it is metabolized via the chlorocatechol ortho-cleavage pathway, involving enzymes encoded by the cbe and tfd gene clusters .

Cellular Effects

The effects of this compound on cells are primarily related to its role in biochemical reactions. It influences cell function by interacting with specific enzymes and proteins, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is metabolized via the chlorocatechol ortho-cleavage pathway, suggesting that it binds to and activates enzymes encoded by the cbe and tfd gene clusters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the chlorocatechol ortho-cleavage metabolic pathway. It interacts with enzymes encoded by the cbe and tfd gene clusters, which could affect metabolic flux or metabolite levels .

properties

IUPAC Name

sodium;3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEXXBRYIMMSRF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635393
Record name Sodium 3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17264-88-9
Record name Benzoic acid, 3-chloro-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-chloro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: The research mentions that halogenated aromatic compounds are generally more resistant to microbial degradation. Why is sodium 3-chlorobenzoate considered a challenging compound for microbial degradation?

A1: The presence of a chlorine atom on the aromatic ring of this compound increases its stability and resistance to degradation compared to non-halogenated counterparts like sodium benzoate. This is because the chlorine atom alters the electron distribution within the aromatic ring, making it less susceptible to enzymatic attack. Consequently, specific enzymes, such as 3-chlorobenzoate 1,2-dioxygenase, are required to initiate the breakdown of this compound. []

Q2: The study highlights the role of transport systems in the degradation of both sodium benzoate and this compound by Rhodococcus opacus 1CP. What are the key findings regarding the specificity and affinity of these transport systems?

A2: The research found that Rhodococcus opacus 1CP possesses a constitutive transport system capable of transporting both sodium benzoate and this compound into the cells. Interestingly, this system exhibits a higher affinity for sodium benzoate compared to this compound. This suggests that while the bacterium can transport both compounds, it might prioritize the uptake of the less chlorinated and more readily degradable sodium benzoate. []

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